molecular formula C12H17N3O3 B1443362 tert-Butyl 2-methoxy-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate CAS No. 1107625-56-8

tert-Butyl 2-methoxy-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate

Cat. No.: B1443362
CAS No.: 1107625-56-8
M. Wt: 251.28 g/mol
InChI Key: YJISXFZCCSILHK-UHFFFAOYSA-N
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Description

tert-Butyl 2-methoxy-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate is a heterocyclic compound that belongs to the pyrrolopyrimidine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound consists of a pyrrolo[3,4-d]pyrimidine core with a tert-butyl ester and a methoxy group, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of tert-Butyl 2-methoxy-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the condensation of 2-aminopyrimidine with an appropriate aldehyde or ketone, followed by cyclization to form the pyrrolo[3,4-d]pyrimidine core. The tert-butyl ester and methoxy groups are then introduced through esterification and methylation reactions, respectively. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often using continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

tert-Butyl 2-methoxy-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as alkyl halides or acyl chlorides.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

tert-Butyl 2-methoxy-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated as a potential drug candidate for various diseases, including cancer and infectious diseases, due to its ability to interact with specific biological targets.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 2-methoxy-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways, thereby affecting cell proliferation and survival. The exact molecular pathways involved depend on the specific biological context and the target of interest.

Comparison with Similar Compounds

tert-Butyl 2-methoxy-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate can be compared with other pyrrolopyrimidine derivatives, such as:

    Pyrido[2,3-d]pyrimidines: These compounds have a similar core structure but differ in the position of the nitrogen atoms and the substituents, leading to different biological activities.

    Pyrazolo[3,4-d]pyrimidines: These compounds contain a pyrazole ring fused to the pyrimidine core and are known for their anti-inflammatory and anticancer properties.

    Pyrrolo[2,3-d]pyrimidines: These derivatives have a different fusion pattern and are studied for their potential as kinase inhibitors and anticancer agents.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Biological Activity

tert-Butyl 2-methoxy-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate is a heterocyclic compound belonging to the pyrrolopyrimidine family, which is renowned for its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and comparative studies with similar compounds.

Overview of the Compound

Chemical Structure and Properties

  • Molecular Formula : C12H16N4O3
  • Molecular Weight : Approximately 236.27 g/mol
  • CAS Number : 1107625-56-8

The compound features a pyrrolo[3,4-d]pyrimidine core, characterized by the presence of a tert-butyl ester and a methoxy group. This unique structure contributes to its potential pharmacological properties.

1. Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines.

Cell LineIC50 (µM)Reference
MCF-71.75
A5490.440
NCI-H19750.297

The compound's mechanism of action involves the inhibition of specific kinases that play critical roles in cell signaling pathways associated with cancer cell growth and survival.

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest effectiveness against certain bacterial strains and fungi, indicating its potential as an antimicrobial agent.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

  • Kinase Inhibition : The compound may inhibit the activity of kinases involved in critical signaling pathways that regulate cell proliferation and apoptosis.
  • Receptor Interaction : Potential interactions with specific receptors could modulate cellular responses, contributing to its anticancer and antimicrobial effects.

Comparative Studies

When compared to other pyrrolopyrimidine derivatives, such as pyrido[2,3-d]pyrimidines and pyrazolo[3,4-d]pyrimidines, this compound demonstrates unique biological properties due to its specific substitution patterns.

Compound TypeKey FeaturesBiological Activity
Pyrido[2,3-d]Similar core structureAntitumor
Pyrazolo[3,4-d]Contains pyrazole ringAnti-inflammatory
tert-butyl 2-methoxy...Unique substitution patternAnticancer, Antimicrobial

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds within the pyrrolopyrimidine class:

  • EGFR Kinase Inhibition : A study reported that certain pyrrolopyrimidine derivatives demonstrated potent inhibition against EGFR kinase, which is crucial in many cancers. The IC50 values ranged from low nanomolar to micromolar concentrations depending on structural modifications .
  • Antitumor Efficacy : In comparative assays involving various cancer cell lines, certain derivatives showed enhanced selectivity and potency compared to standard chemotherapeutics like 5-Fluorouracil .

Properties

IUPAC Name

tert-butyl 2-methoxy-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c1-12(2,3)18-11(16)15-6-8-5-13-10(17-4)14-9(8)7-15/h5H,6-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJISXFZCCSILHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=CN=C(N=C2C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20732412
Record name tert-Butyl 2-methoxy-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20732412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1107625-56-8
Record name tert-Butyl 2-methoxy-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20732412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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